

Spectral Analysis of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

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In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a detailed comparative analysis of the predicted ^1H and ^{13}C NMR spectra of 4-((tetrahydrofuran-2-yl)methoxy)aniline, a compound of interest in medicinal chemistry, against experimentally determined spectra of structurally related alternatives. The data presented herein, supported by detailed experimental protocols, aims to facilitate the identification and characterization of this and similar molecules.

Predicted and Comparative NMR Spectral Data

Due to the absence of publicly available experimental NMR data for 4-((tetrahydrofuran-2-yl)methoxy)aniline, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts are compared with the experimental data of 4-aminophenol and aniline, which represent the core aromatic and amino functionalities, and tetrahydrofuran, representing the aliphatic cyclic ether moiety. This comparative approach allows for a foundational understanding of the expected spectral features of the target molecule.

^1H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	-NH ₂ Protons (ppm)	Aliphatic Protons (ppm)
4-((tetrahydrofuran-2-yl)methoxy)aniline (Predicted)	~6.7-6.8 (d, 2H), ~6.6-6.7 (d, 2H)	~3.5 (s, 2H)	~4.0-4.2 (m, 1H, O-CH), ~3.8-4.0 (m, 2H, O-CH ₂), ~3.7-3.9 (m, 2H, THF-CH ₂ O), ~1.8-2.1 (m, 4H, THF-CH ₂)
4-Aminophenol[1][2]	6.63 (d, 2H), 6.57 (d, 2H) (in DMSO-d ₆)	4.77 (s, 2H)	-
Aniline[3][4]	7.05-7.15 (m, 2H), 6.70-6.80 (m, 1H), 6.60-6.70 (m, 2H)	3.65 (s, 2H)	-
Tetrahydrofuran[5]	-	-	~3.75 (t, 4H), ~1.85 (t, 4H)

¹³C NMR Spectral Data Comparison

Compound	Aromatic Carbons (ppm)	Aliphatic Carbons (ppm)
4-((tetrahydrofuran-2-yl)methoxy)aniline (Predicted)	~152 (C-O), ~141 (C-N), ~116 (CH), ~115 (CH)	~78 (O-CH), ~73 (O-CH ₂), ~68 (THF-CH ₂ O), ~29 (THF-CH ₂), ~26 (THF-CH ₂)
4-Aminophenol[3][6]	149.9 (C-O), 140.5 (C-N), 116.1 (CH), 115.8 (CH) (in DMSO-d ₆)	-
Aniline[7]	146.7 (C-N), 129.3 (CH), 118.5 (CH), 115.1 (CH)	-
Tetrahydrofuran[8][9]	-	68.2 (CH ₂ O), 25.8 (CH ₂)

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices in the field.

1. Sample Preparation

- **Sample Quantity:** Weigh approximately 5-10 mg of the solid sample or dispense 20-30 μL of a liquid sample.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window, particularly for exchangeable protons.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration ($\delta = 0.00$ ppm).
- **Sample Tube:** Transfer the final solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a ^1H frequency of 300 MHz or higher for optimal signal dispersion.
- **Tuning and Matching:** Tune and match the probe to the resonance frequency of the nucleus being observed (^1H or ^{13}C) to ensure maximum signal sensitivity.
- **Shimming:** Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- **Acquisition Parameters for ^1H NMR:**
 - **Pulse Angle:** A 30-45° pulse is typically used for routine spectra.
 - **Acquisition Time:** Set to 2-4 seconds to ensure good digital resolution.
 - **Relaxation Delay:** A delay of 1-2 seconds is generally sufficient.
 - **Number of Scans:** Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- **Acquisition Parameters for ^{13}C NMR:**

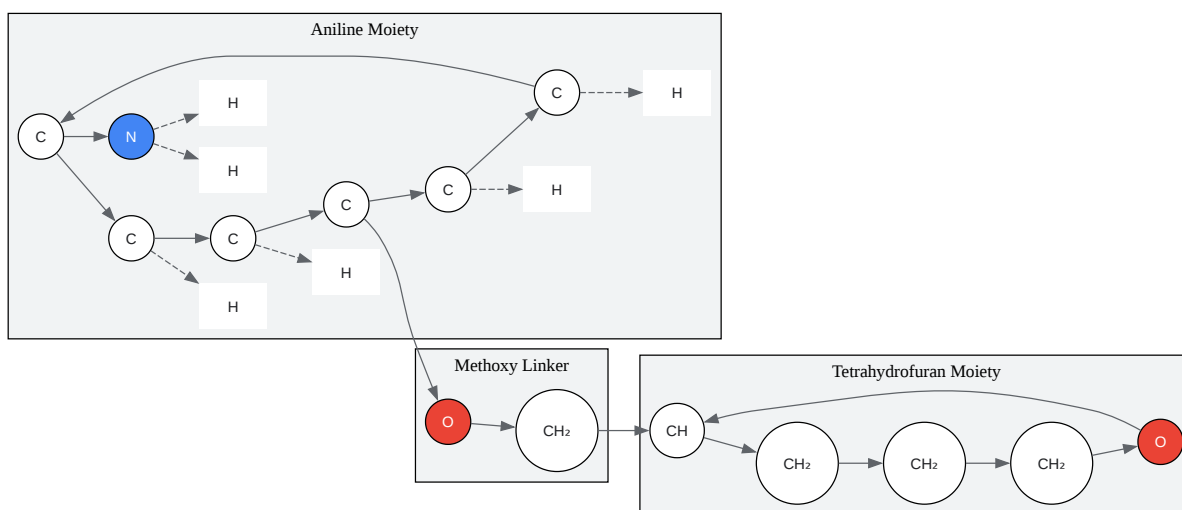
- Pulse Angle: A 30-45° pulse is common.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is used to allow for the generally longer relaxation times of carbon nuclei.
- Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of ^{13}C .

3. Data Processing

- Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to convert it into the frequency domain spectrum.
- Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Correct any distortions in the spectral baseline.
- Integration: Integrate the signals to determine the relative number of protons or carbons contributing to each resonance.
- Peak Picking: Identify and label the chemical shift of each peak.

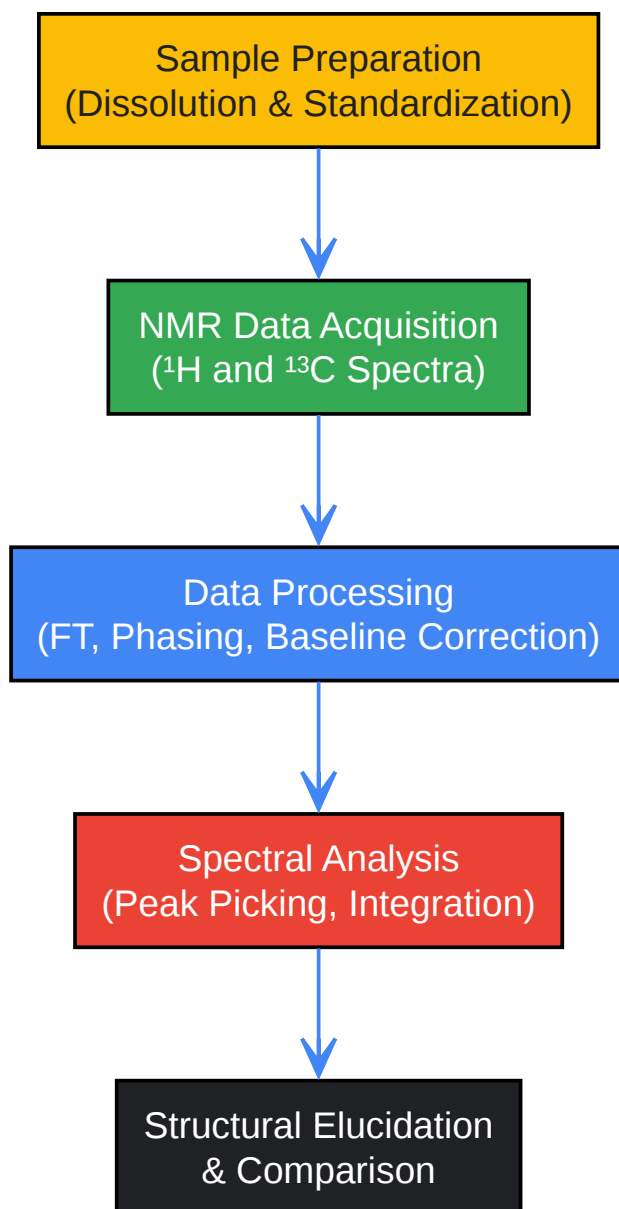
Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.



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Caption: Chemical structure of 4-((tetrahydrofuran-2-yl)methoxy)aniline.



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